molecular formula C19H19BrF3N3O B3139529 N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477846-86-9

N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B3139529
CAS No.: 477846-86-9
M. Wt: 442.3 g/mol
InChI Key: PLWVZWVXSBQYDK-UHFFFAOYSA-N
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Description

“N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a compound with a similar structure . It has a molecular weight of 233.31 .


Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, “3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole”, has been tested for antitubercular activity .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-[(4-Methyl-1-piperazinyl)methyl]-N-(3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide”, has been reported . It has a molecular formula of CHNO, an average mass of 479.576 Da, and a monoisotopic mass of 479.243347 Da .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of new amides within the N-methylpiperazine series involves reactions that include components similar to N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide. These reactions are key in producing intermediates for antileukemic agents like imatinib, highlighting their significance in medicinal chemistry (Koroleva et al., 2011).

Antimicrobial and Antiplasmodial Activities

  • N-Benzimidazol-1-yl-methyl-benzamide derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated significant effectiveness against various microbial strains, offering potential for novel antimicrobial agents (Sethi et al., 2016).
  • Similarly, acyl derivatives of 3-aminofurazanes, which share functional groups with the compound of interest, showed promising antiplasmodial activities against Plasmodium falciparum strains. The nature of the acyl moiety significantly influenced the activity, with benzamides displaying the most potent effects (Hermann et al., 2021).

Crystallographic Studies

  • The crystal structures of compounds closely related to this compound provide insights into molecular conformation and intermolecular interactions. These studies are fundamental for understanding the physicochemical properties and potential biological activities of such compounds (Suchetan et al., 2016).

Pharmacological Investigations

  • Derivatives of the compound, particularly those involving arylpiperazin-1-yl-ethyl-benzimidazoles, have been studied for their pharmacological activities, including binding affinities to D2 and 5-HT2A receptors. These studies contribute to the development of potential therapeutics for conditions such as psychosis (Tomić et al., 2011).

Bactericidal Properties

  • The bactericidal activity of compounds structurally related to this compound against methicillin-resistant Staphylococcus aureus (MRSA) has been investigated, demonstrating the potential of such compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

Future Directions

Imatinib, a related compound, has been structurally characterized and is one of the most used therapeutic agents to treat leukemia . This suggests potential future directions for research into similar compounds.

Properties

IUPAC Name

N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF3N3O/c1-25-7-9-26(10-8-25)17-6-5-15(12-16(17)20)24-18(27)13-3-2-4-14(11-13)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWVZWVXSBQYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147263
Record name N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477846-86-9
Record name N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477846-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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